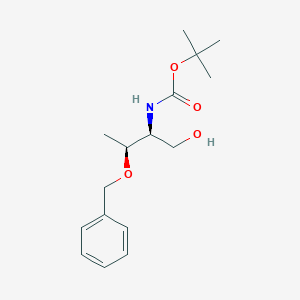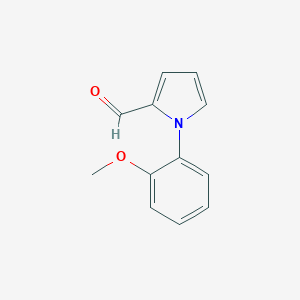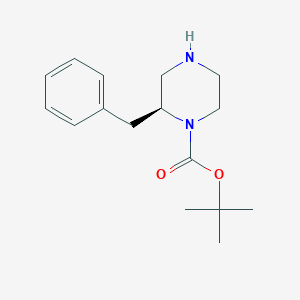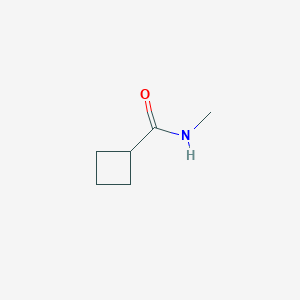
1-Biphenyl-4-yl-piperazine
Descripción general
Descripción
1-Biphenyl-4-yl-piperazine is an organic compound with the molecular formula C16H18N2 . It has a molecular weight of 238.33 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, such as 1-Biphenyl-4-yl-piperazine, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-Biphenyl-4-yl-piperazine is 1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Piperazine derivatives, including 1-Biphenyl-4-yl-piperazine, have been synthesized through various chemical reactions. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
1-Biphenyl-4-yl-piperazine is a solid substance . It has a molecular weight of 238.33 and its InChI code is 1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 .Aplicaciones Científicas De Investigación
Pharmacology: Kinase Inhibitors and Receptor Modulators
1-Biphenyl-4-yl-piperazine: is a compound that has found applications in pharmacology, particularly as a structural component in kinase inhibitors and receptor modulators . The piperazine moiety, a common feature in this compound, is known for its ability to improve the physicochemical properties of drugs, aiding in the optimization of pharmacokinetic profiles. This includes enhancing water solubility and bioavailability, which are crucial for effective drug action.
Neuroscience: Histamine and Sigma-1 Receptor Antagonists
In neuroscience, 1-Biphenyl-4-yl-piperazine derivatives have been explored for their potential as histamine H3 and sigma-1 receptor antagonists . These receptors are involved in various neurological functions, and antagonists can have therapeutic applications in conditions like pain, cognitive disorders, and depression. The structural flexibility provided by the piperazine ring is advantageous in designing compounds with high affinity and selectivity for these receptors.
Biochemistry: Enzyme Interaction and Drug Design
The biochemical applications of 1-Biphenyl-4-yl-piperazine are significant in the context of enzyme interactions and drug design . The compound’s ability to serve as a scaffold for pharmacophoric groups allows it to interact effectively with target macromolecules, which is a critical aspect of drug discovery and development.
Materials Science: Organic Synthesis and Compound Modification
1-Biphenyl-4-yl-piperazine: is also relevant in materials science, where it is used in organic synthesis and compound modification . Its structural properties enable it to be a precursor in various synthetic pathways, leading to the creation of new materials with desired physical and chemical characteristics.
Analytical Chemistry: Chemical Characterization and Quality Control
In analytical chemistry, 1-Biphenyl-4-yl-piperazine is utilized for chemical characterization and quality control purposes . Its well-defined structure and properties make it a suitable standard for analytical methods, helping in the identification and quantification of compounds.
Environmental Science: Antimicrobial Activity and Enoyl-ACP Reductase Inhibition
Lastly, in environmental science, derivatives of 1-Biphenyl-4-yl-piperazine have been studied for their antimicrobial activity, particularly as probable enoyl-ACP reductase inhibitors . This enzyme is crucial in fatty acid biosynthesis in bacteria, and inhibiting it can lead to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance.
Mecanismo De Acción
Target of Action
1-Biphenyl-4-yl-piperazine primarily targets the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . The H3R is a histamine receptor that plays a significant role in the release of neurotransmitters such as dopamine and serotonin. The σ1R is a chaperone protein at the endoplasmic reticulum, which modulates calcium signaling through the IP3 receptor .
Mode of Action
1-Biphenyl-4-yl-piperazine interacts with both the H3R and σ1R. It has been found to have a high affinity towards σ1R, particularly when the piperidine moiety is a fundamental part of the molecule . This interaction leads to changes in the activity of these receptors, influencing the release of neurotransmitters and modulating calcium signaling .
Biochemical Pathways
The interaction of 1-Biphenyl-4-yl-piperazine with H3R and σ1R affects various biochemical pathways. By antagonizing the H3R, it can influence the release of neurotransmitters, potentially affecting pathways related to cognition and pain perception . Its interaction with σ1R can modulate calcium signaling, which is crucial for various cellular functions .
Pharmacokinetics
They are also known to be substrates for P-glycoprotein, a protein that can affect drug distribution and excretion . Furthermore, they have been found to inhibit several cytochrome P450 enzymes, which play a key role in drug metabolism .
Result of Action
The molecular and cellular effects of 1-Biphenyl-4-yl-piperazine’s action are primarily related to its interaction with H3R and σ1R. By antagonizing these receptors, it can influence neurotransmitter release and calcium signaling, potentially leading to effects such as antinociception
Action Environment
The action, efficacy, and stability of 1-Biphenyl-4-yl-piperazine can be influenced by various environmental factors. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism, particularly if they are substrates or inhibitors of the same cytochrome P450 enzymes .
Safety and Hazards
The safety information for 1-Biphenyl-4-yl-piperazine includes several hazard statements: H302-H312-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Direcciones Futuras
While specific future directions for 1-Biphenyl-4-yl-piperazine are not mentioned in the search results, piperazine derivatives in general are a topic of ongoing research due to their wide range of biological activities . They are being explored for potential therapeutic applications in various fields of medicine .
Propiedades
IUPAC Name |
1-(4-phenylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBDDKEEOAXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370763 | |
| Record name | 1-biphenyl-4-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-4-yl-piperazine | |
CAS RN |
180698-19-5 | |
| Record name | 1-biphenyl-4-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 180698-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














